N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Overview
Description
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have been widely studied for their applications in medicinal chemistry, catalyst development, and nanomaterials . The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to convert carbonyl groups back to hydrocarbons.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-based catalysts, triphenylphosphines, and various oxidizing and reducing agents . Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives with functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide include other adamantane derivatives such as:
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other adamantane derivatives . This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKXGVVJZHNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317915 | |
Record name | ST50927308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42600-84-0 | |
Record name | NSC322041 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50927308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.